
Antitrypanosomal agent 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitrypanosomal agent 13 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is prevalent in regions such as sub-Saharan Africa and South America, causing significant morbidity and mortality. The need for new antitrypanosomal agents arises from the toxicity and resistance issues associated with current treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antitrypanosomal agent 13 involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of a quinoline moiety, which is then functionalized with various substituents to enhance its antitrypanosomal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
Antitrypanosomal agent 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction is often used to introduce or modify functional groups on the quinoline ring.
Reduction: Employed to reduce nitro groups to amines, enhancing the compound’s biological activity.
Substitution: Commonly used to introduce various substituents that improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions are derivatives of the original quinoline structure, each with varying degrees of antitrypanosomal activity. These derivatives are then screened for their efficacy and safety .
Aplicaciones Científicas De Investigación
Antitrypanosomal agent 13 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to understand its effects on Trypanosoma species.
Medicine: Investigated for its potential as a therapeutic agent for trypanosomiasis and other parasitic diseases.
Industry: Utilized in the development of diagnostic tools and assays for detecting trypanosomal infections
Mecanismo De Acción
The mechanism of action of antitrypanosomal agent 13 involves multiple pathways:
Molecular Targets: The compound targets enzymes critical for the survival of Trypanosoma, such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: It disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division in the parasite
Comparación Con Compuestos Similares
Similar Compounds
Melarsoprol: An arsenic-based drug used for treating late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 13 stands out due to its lower toxicity and higher efficacy compared to existing treatments. Its unique quinoline-based structure allows for better targeting of trypanosomal enzymes, reducing the likelihood of resistance development .
Propiedades
Fórmula molecular |
C47H81N2NaO10S |
|---|---|
Peso molecular |
889.2 g/mol |
Nombre IUPAC |
sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7S,9S,10S,12R,15S)-15-(butylcarbamothioylamino)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadecan-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate |
InChI |
InChI=1S/C47H82N2O10S.Na/c1-12-16-25-48-43(60)49-36-19-22-46(59-47(36)24-23-44(11,58-47)37-20-21-45(54,15-4)32(10)55-37)29(7)26-28(6)41(57-46)34(14-3)39(51)30(8)38(50)31(9)40-27(5)17-18-35(56-40)33(13-2)42(52)53;/h27-38,40-41,50,54H,12-26H2,1-11H3,(H,52,53)(H2,48,49,60);/q;+1/p-1/t27-,28-,29+,30-,31-,32-,33+,34-,35+,36-,37+,38+,40+,41-,44-,45+,46-,47-;/m0./s1 |
Clave InChI |
CVRKDSPQTJTKFR-ZZKKMBFOSA-M |
SMILES isomérico |
CCCCNC(=S)N[C@H]1CC[C@@]2([C@@H](C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@H]3[C@H](CC[C@@H](O3)[C@@H](CC)C(=O)[O-])C)O)C)C)O[C@@]14CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O.[Na+] |
SMILES canónico |
CCCCNC(=S)NC1CCC2(C(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(CCC(O3)C(CC)C(=O)[O-])C)O)C)C)OC14CCC(O4)(C)C5CCC(C(O5)C)(CC)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


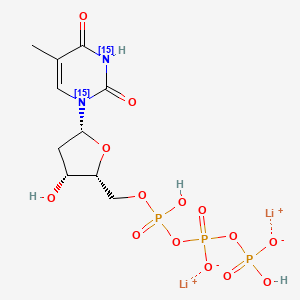

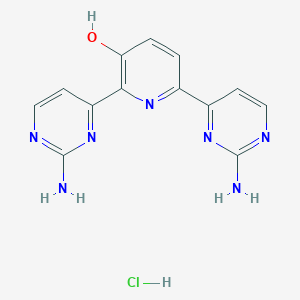
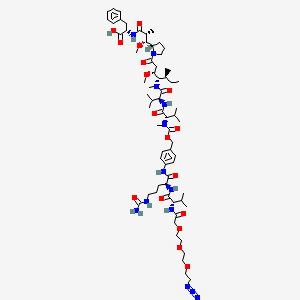
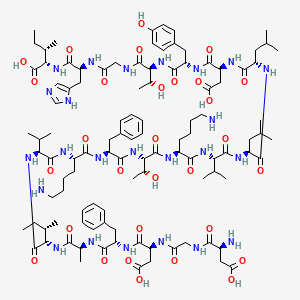
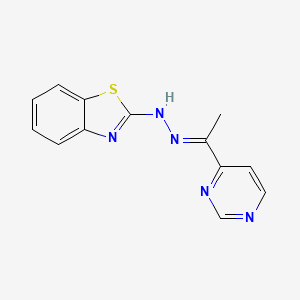
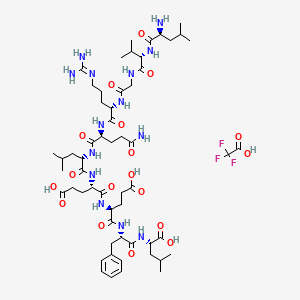

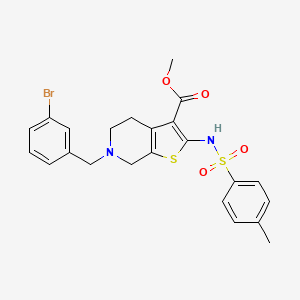
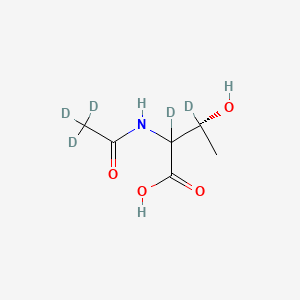
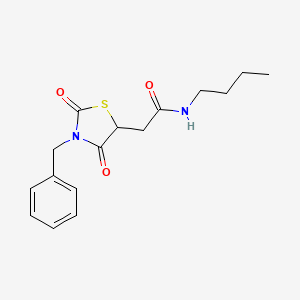
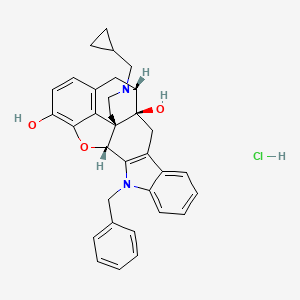

![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
